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Compound of Interest

Compound Name: 3-Bromo-2-methylaniline, HCI

Cat. No.: B580170

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-2-methylaniline hydrochloride (HCI). Due to the limited availability of experimental data
for the hydrochloride salt, this guide also includes data for the free base, 3-Bromo-2-
methylaniline, and discusses the expected spectral differences upon protonation. The
information is presented to aid in the structural elucidation, identification, and characterization
of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Bromo-2-methylaniline. Note
that where experimental data for the hydrochloride salt is unavailable, data for the free base is
provided with an explanation of the anticipated changes for the protonated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift
Proton (®) ppm (Free Expected Shift o Coupling
_ Multiplicity
Assignment Base - for HCI Salt Constant (J) Hz
Predicted)
Slight downfield
-CHs ~2.2 _ s -
shift
Downfield shift to
~7-8 ppm, may
-NH:z ~3.7 (broad) s (broad) -
broaden further
or exchange
Aromatic-H (H4) ~6.6 Downfield shift d ~8.0
Aromatic-H (H5) ~7.0 Downfield shift t ~8.0
Aromatic-H (H6) ~6.8 Downfield shift d ~8.0

Note: Predicted values are based on standard substituent effects. Protonation of the amine
group in the HCI salt is expected to cause a significant downfield shift of the aromatic protons
and the amine protons themselves, which may also undergo rapid exchange with residual
water, leading to broadening or disappearance of the -NHs* signal.

13C NMR (Carbon-13 NMR) Data
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Carbon Assignment

Chemical Shift (8) ppm (Free
Base - Predicted)

Expected Shift for HCI Salt

-CHs ~17 Minimal change
C-Br (C3) ~123 Slight downfield shift
C-N (C2) ~145 Downfield shift

C4 ~115 Downfield shift

C5 ~130 Downfield shift

C6 ~118 Downfield shift

C1 ~128 Downfield shift

Note: Predicted values are based on incremental calculations for substituted benzenes. The

electron-withdrawing effect of the ammonium group (-NHs*) in the HCI salt is expected to

deshield the aromatic carbons, leading to a downfield shift in their resonances.

Infrared (IR) Spectroscopy

Functional Group

Characteristic Absorption
(cm~1) (Free Base)

Expected Absorption for HCI
Salt

N-H Stretch (amine)

3400-3200 (two bands for

primary amine)

Broad absorption from 3200-
2500 cm~1 for -NHs* stretch

C-H Stretch (aromatic) 3100-3000 3100-3000

C-H Stretch (aliphatic) 2980-2850 2980-2850
Ammonium bending modes

N-H Bend (amine) 1650-1580 appear around 1600-1500
cm~t

C=C Stretch (aromatic) 1600-1450 1600-1450

C-N Stretch 1340-1250 1340-1250

C-Br Stretch 680-515 680-515
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Mass Spectrometry (MS)

lon m/z (Predicted) Notes

Molecular ion peak, showing
[M]*+ 185/187 characteristic isotopic pattern
for bromine (*°Br/®Br = 1:1)

Protonated molecular ion, also

+ showing bromine isotopic
M+H]* 186/188 howing bromine i [
pattern
[M-CHs]+ 170/172 Loss of a methyl group
-Br oss of a bromine atom
M-Br]*+ 106 L fab i

Note: The mass spectrum of the HCI salt is typically not determined directly. Analysis is
performed on the free base. The predicted m/z values are for the free base, 3-Bromo-2-
methylaniline.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for
compounds such as 3-Bromo-2-methylaniline HCI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to elucidate the chemical
structure.

Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of 3-Bromo-2-methylaniline HCI.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20,
or CDsOD). Due to the salt form, solubility in CDCIs may be limited. DMSO-de is often a
good choice for amine hydrochlorides.
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o Transfer the solution to a 5 mm NMR tube.

Instrumentation:

o Spectrometer: A 300-600 MHz NMR spectrometer.

o Probe: Standard broadband or inverse detection probe.

o Temperature: 25 °C (298 K).

IH NMR Acquisition Parameters:

o Pulse Sequence: Standard single pulse (zg30 or similar).

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay (d1): 1-5 seconds.

o Acquisition Time (aq): 2-4 seconds.

o Spectral Width (sw): -2 to 12 ppm.

13C NMR Acquisition Parameters:

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Number of Scans: 1024 or more, as *3C is less sensitive.

o Relaxation Delay (d1): 2 seconds.

o Spectral Width (sw): 0 to 220 ppm.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Perform phase and baseline correction.
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o Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm
for 1H and 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (for a solid sample):
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 3-Bromo-2-methylaniline HCI directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrumentation:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Accessory: ATR accessory with a diamond or germanium crystal.
o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o Scan Range: Typically 4000 to 400 cm™1,
o Resolution: 4 cm~1,

o Number of Scans: 16-32.
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o Data Analysis:

o ldentify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation
pattern of the molecule.

Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a stock solution of 3-Bromo-2-methylaniline (or its HCI salt, which will analyze as
the free base) at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

o Dilute the stock solution to a final concentration of 1-10 pg/mL in the same solvent.

o To promote protonation for positive ion mode, 0.1% formic acid can be added to the final
solution.

e |nstrumentation:

o Mass Spectrometer: An ESI mass spectrometer, which could be coupled to a liquid
chromatograph (LC-MS) or used with direct infusion.

o lonization Mode: Positive ion mode ([M+H]*) is typical for amines.
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
o Data Acquisition:

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-
500).
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o Data Analysis:
o Identify the molecular ion peak ([M]*) and/or the protonated molecular ion peak ([M+H]*).

o Observe the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity

separated by 2 m/z units).
o Analyze the fragmentation pattern to gain further structural information.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small
organic molecule like 3-Bromo-2-methylaniline HCI.
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Workflow for Spectroscopic Analysis of 3-Bromo-2-methylaniline HCI
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[https://www.benchchem.com/product/b580170#spectroscopic-data-of-3-bromo-2-
methylaniline-hcl-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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